molecular formula C10H4Cl3N3O2 B14472460 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate CAS No. 67205-72-5

1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate

Cat. No.: B14472460
CAS No.: 67205-72-5
M. Wt: 304.5 g/mol
InChI Key: ABXIMARDIPOILJ-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of chlorothalonil, a broad-spectrum fungicide used to control fungal diseases on crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves multiple steps. One common method includes the chlorination of isophthalonitrile, followed by hydrolysis and subsequent methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and hydrolysis processes. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its effects on various biological systems, including its role as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the formulation of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves the inhibition of key enzymes in fungal cells, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include enzymes involved in the synthesis of essential cellular components. The pathways affected are primarily those related to cell wall synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcarbamate group enhances its stability and effectiveness as a fungicide compared to other similar compounds .

Properties

CAS No.

67205-72-5

Molecular Formula

C10H4Cl3N3O2

Molecular Weight

304.5 g/mol

IUPAC Name

(2,3,5-trichloro-4,6-dicyanophenyl) N-methylcarbamate

InChI

InChI=1S/C10H4Cl3N3O2/c1-16-10(17)18-9-5(3-15)6(11)4(2-14)7(12)8(9)13/h1H3,(H,16,17)

InChI Key

ABXIMARDIPOILJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N

Origin of Product

United States

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